REACTION_SMILES
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[CH3:14][O-:15].[CH3:17][OH:18].[Cl:1][c:2]1[n:3][c:4]2[c:5]([CH3:13])[c:6]([F:12])[cH:7][cH:8][c:9]2[n:10][cH:11]1.[Na+:16]>>[c:2]1([O:15][CH3:14])[n:3][c:4]2[c:5]([CH3:13])[c:6]([F:12])[cH:7][cH:8][c:9]2[n:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1c(F)ccc2ncc(Cl)nc12
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Type
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product
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Smiles
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COc1cnc2ccc(F)c(C)c2n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |